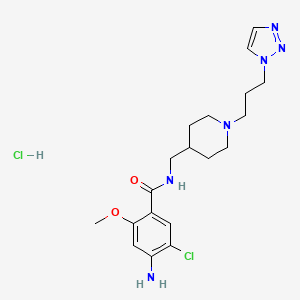
5-(Trifluoromethyl)diazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)diazinan-3-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazinanone ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides . This approach is advantageous due to the availability of reagents, mild reaction conditions, and high efficiency.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)diazinan-3-one often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)diazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazinanones .
Scientific Research Applications
5-(Trifluoromethyl)diazinan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)diazinan-3-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific biological pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Trifluoromethylated Pyrazoles: These compounds are used in pharmaceuticals and agrochemicals due to their biological activity.
Trifluoromethylated Pyrimidines: Known for their use in medicinal chemistry, these compounds have similar properties and applications.
Uniqueness
5-(Trifluoromethyl)diazinan-3-one is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C5H7F3N2O |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)diazinan-3-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h3,9H,1-2H2,(H,10,11) |
InChI Key |
AFCRDJDKQHUATK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


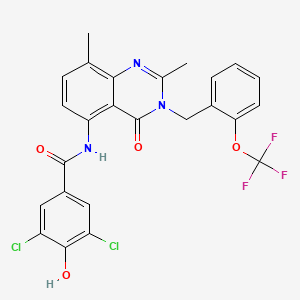
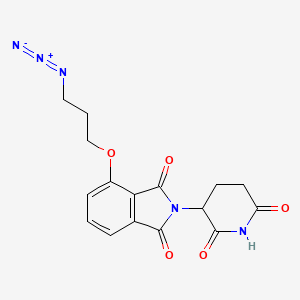
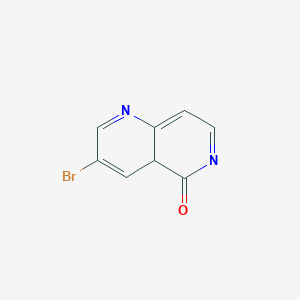
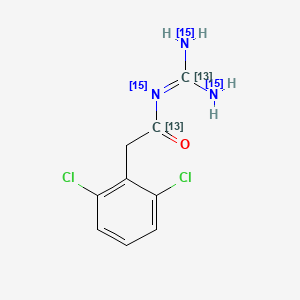
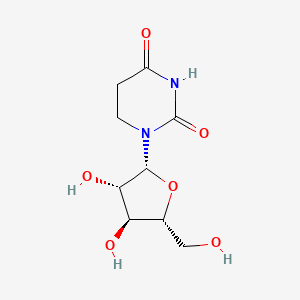
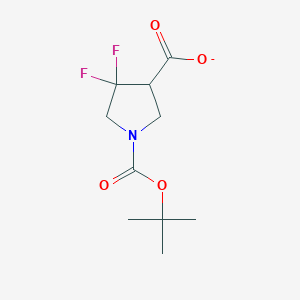
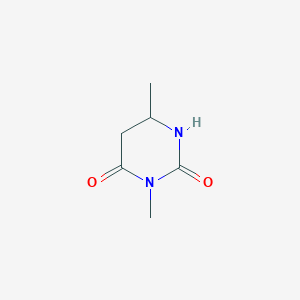
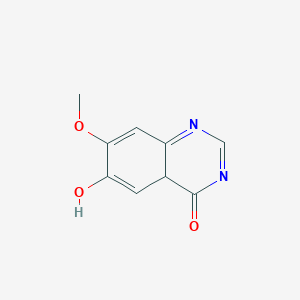
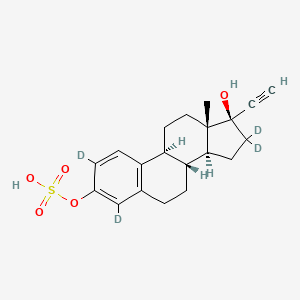
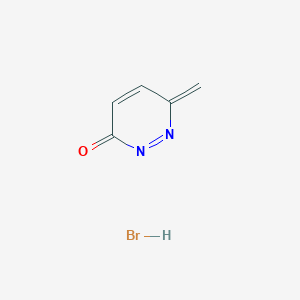
![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)


